molecular formula C27H15BrN2O2S B11091181 4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate

4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl naphthalene-1-carboxylate

Cat. No.: B11091181
M. Wt: 511.4 g/mol
InChI Key: SJHILWMFIQPSHI-XMHGGMMESA-N
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Description

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-BROMOPHENYL 1-NAPHTHOATE is a complex organic compound that features a benzothiazole moiety, a cyano group, and a naphthoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-BROMOPHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common approach is the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring The final step involves esterification with 1-naphthoic acid under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-BROMOPHENYL 1-NAPHTHOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-BROMOPHENYL 1-NAPHTHOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-BROMOPHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The benzothiazole moiety can bind to proteins and enzymes, altering their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(E)-2-(1,3-BENZOTHIAZOL-2-YL)-2-CYANO-1-ETHENYL]-2-BROMOPHENYL 1-NAPHTHOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C27H15BrN2O2S

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]-2-bromophenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C27H15BrN2O2S/c28-22-15-17(14-19(16-29)26-30-23-10-3-4-11-25(23)33-26)12-13-24(22)32-27(31)21-9-5-7-18-6-1-2-8-20(18)21/h1-15H/b19-14+

InChI Key

SJHILWMFIQPSHI-XMHGGMMESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4)Br

Origin of Product

United States

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